PKI (5-24), also known as the Protein Kinase Inhibitor (5-24), is a synthetic peptide that acts as a potent inhibitor of cAMP-dependent protein kinase A (PKA). This compound is characterized by its high affinity for PKA, with an inhibition constant (Ki) of 2.3 nM, making it a valuable tool for research in cellular signaling pathways involving PKA. PKI (5-24) is primarily utilized in studies related to signal transduction, neurobiology, and pharmacology.
PKI (5-24) is classified as a competitive inhibitor of PKA, which is a crucial enzyme involved in various cellular processes such as metabolism, gene expression, and cell growth. The compound is derived from the natural PKI peptide but has been modified to enhance its inhibitory properties. It is commercially available from various suppliers, including Tocris Bioscience, MedChemExpress, and R&D Systems, with a chemical structure denoted by the formula C94H148N32O31 and a molecular weight of approximately 2222.4 g/mol .
The synthesis of PKI (5-24) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the desired peptide chain while minimizing side reactions. The process can be summarized as follows:
The synthesis requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product undergoes characterization through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure.
PKI (5-24) primarily interacts with PKA by binding to its catalytic subunit, inhibiting its activity. This inhibition prevents the phosphorylation of substrate proteins that are normally activated by PKA. The reaction can be represented as:
This complex formation effectively reduces the downstream signaling effects mediated by cAMP .
The binding affinity of PKI (5-24) allows it to compete effectively with natural substrates for the active site of PKA, thus providing insights into PKA's role in various biological processes.
The mechanism by which PKI (5-24) inhibits PKA involves direct competition for binding at the active site of the enzyme. Upon binding, PKI (5-24) alters the conformation of PKA, rendering it inactive and unable to phosphorylate target proteins. This action leads to a decrease in cAMP-mediated signaling pathways.
Research indicates that PKI (5-24) can modulate various physiological responses by inhibiting PKA activity in different cell types, including neurons and cardiac cells .
PKI (5-24) is soluble in water at concentrations up to 1 mg/ml and should be stored at -20°C to maintain stability .
Chemical properties include:
These properties make PKI (5-24) suitable for various laboratory applications involving protein kinase studies.
PKI (5-24) has significant applications in scientific research:
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: 136377-13-4
CAS No.: 189883-16-7
CAS No.: 32719-43-0